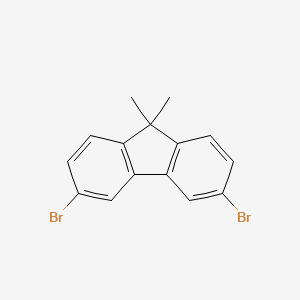![molecular formula C18H14N2O4 B12528230 [4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid CAS No. 651720-03-5](/img/structure/B12528230.png)
[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid: is a synthetic organic compound that belongs to the class of phenoxyacetic acids. This compound is characterized by the presence of a phenoxy group attached to an acetic acid moiety, with a pyrimidine ring system that includes a phenyl group and an oxo group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with hydroquinone, 2-methylsulfonyl-4,6-disubstituted-pyrimidine, and chloroacetic ester as starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol, and catalysts like sodium hydroxide or potassium carbonate.
Reaction Steps:
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrimidine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxo group in the pyrimidine ring, converting it to a hydroxyl group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of [4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid, each with distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of various agrochemicals and pharmaceuticals, owing to its versatile chemical properties.
Wirkmechanismus
The mechanism of action of [4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as acetyl-coenzyme A carboxylase in plants.
Pathways: By inhibiting these targets, the compound disrupts essential metabolic pathways, leading to its biological effects, such as herbicidal activity.
Eigenschaften
CAS-Nummer |
651720-03-5 |
|---|---|
Molekularformel |
C18H14N2O4 |
Molekulargewicht |
322.3 g/mol |
IUPAC-Name |
2-[4-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C18H14N2O4/c21-16-10-15(12-4-2-1-3-5-12)19-18(20-16)13-6-8-14(9-7-13)24-11-17(22)23/h1-10H,11H2,(H,22,23)(H,19,20,21) |
InChI-Schlüssel |
IPDQZWKSSPFKNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)C3=CC=C(C=C3)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [(1R)-1-(3-fluorophenyl)-3-oxobutyl]carbamate](/img/structure/B12528147.png)
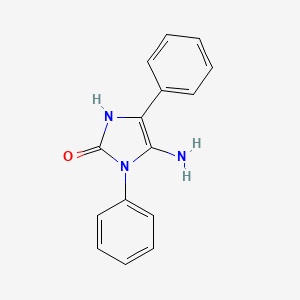
![N-Benzyl-N-{2-[(4-hydroxyphenyl)sulfanyl]ethyl}acetamide](/img/structure/B12528161.png)
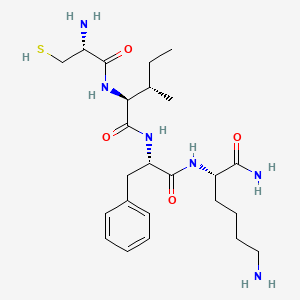
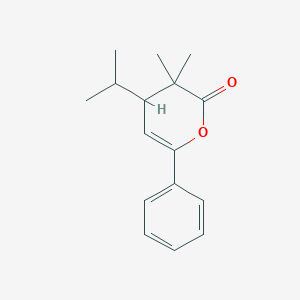
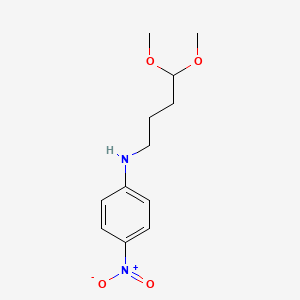

![Oxo(diphenyl)[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-lambda~5~-phosphane](/img/structure/B12528188.png)
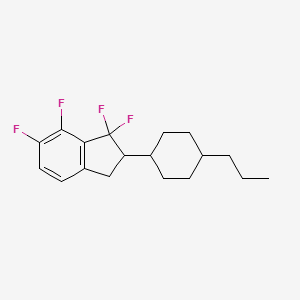
![3-Anilino-1-[2-(nitromethyl)cyclopentyl]-3-phenylpropan-1-one](/img/structure/B12528216.png)
![1,5,11-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene](/img/structure/B12528221.png)
![Methyl 4-[(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate](/img/structure/B12528229.png)
![[1,1'-Binaphthalene]-2-carboxaldehyde, 3,4-dihydro-2'-methyl-](/img/structure/B12528241.png)
